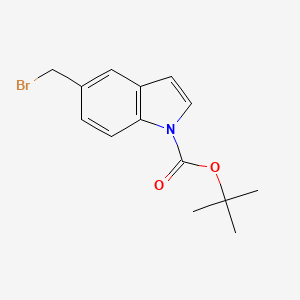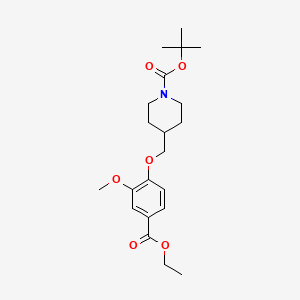
Avilamycin C
Overview
Description
Avilamycin C is an oligosaccharide antibiotic belonging to the orthosomycin group, produced by the bacterium Streptomyces viridochromogenes. It is known for its potent activity against Gram-positive bacteria, making it a valuable compound in veterinary medicine for controlling bacterial infections in animals .
Mechanism of Action
Target of Action
Avilamycin C primarily targets the 50S ribosomal subunit in bacteria . This subunit plays a crucial role in protein synthesis, making it a key target for many antibiotics.
Mode of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . It prevents the association of IF2, which inhibits the formation of the mature 70S initiation complex, and the correct positioning of tRNA in the aminoacyl site . This interaction disrupts protein synthesis, leading to bacterial growth inhibition.
Biochemical Pathways
This compound is involved in the biosynthesis of Avilamycin A, a potent antibiotic against Gram-positive bacteria . An aldo-keto reductase in the avilamycin pathway, AviZ1, catalyzes the redox conversion between Avilamycins A and C . The ratio of these two components produced by AviZ1 depends on the utilization of specific redox cofactors, namely NADH/NAD+ or NADPH/NADP+ .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in the context of treating Clostridium perfringens infections in swine . The PK parameters of AUC 0–24h, Cmax, and Tmax in the intestinal tract were 428.62 ± 14.23 h μg/mL, 146.30 ± 13.41 μg/ml, and 4 h, respectively . The target of (AUC 0–24h /MIC)ex for bactericidal activity in intestinal content was 36.15 h .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial protein synthesis, leading to bacterial growth inhibition . This makes it an effective treatment for infections caused by Gram-positive bacteria, such as Clostridium perfringens .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ratio of Avilamycins A and C produced by the aldo-keto reductase AviZ1 depends on the availability of specific redox cofactors This suggests that the cellular redox environment can influence the action of this compound
Biochemical Analysis
Biochemical Properties
Avilamycin C, like other Avilamycins, inhibits protein synthesis . It is thought to bind to the 50S ribosomal subunit, preventing the association of IF2, which inhibits the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action explains the lack of cross-resistance with other antibiotics .
Cellular Effects
In Streptomyces viridochromogenes, the production of this compound is influenced by glucose, ammonium ions, and phosphate . High concentrations of these substances can lead to a decrease in this compound biosynthesis . This suggests that this compound production is tightly regulated and can be influenced by the metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the 50S ribosomal subunit . This binding prevents the association of IF2, inhibiting the formation of the mature 70S initiation complex and the correct positioning of tRNA in the aminoacyl site . This unique mechanism of action differentiates this compound from other antibiotics .
Temporal Effects in Laboratory Settings
It is known that high concentrations of glucose, ammonium ions, and phosphate can decrease this compound biosynthesis . This suggests that the production of this compound may decrease over time in nutrient-rich conditions .
Dosage Effects in Animal Models
This compound is administered to chickens, turkeys, and pigs orally at a dose of 100 mg/kg feed for 21 days . In rabbits, it is administered orally at a dose of 80 mg/kg feed for 28 days
Metabolic Pathways
It is known that the production of this compound in Streptomyces viridochromogenes is influenced by glucose, ammonium ions, and phosphate , suggesting that this compound may be involved in metabolic pathways related to these substances .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the ribosomes within the cell , where it can inhibit protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avilamycin C is primarily obtained through the fermentation of Streptomyces viridochromogenes. The biosynthesis involves the formation of a polyketide moiety, which is then attached to a heptasaccharide chain. The production process is influenced by various factors, including the concentration of glucose, ammonium ions, and inorganic phosphate in the growth medium .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes controlling the concentrations of nutrients and precursors in the medium, as well as employing mutagenesis and fermentation optimization techniques to enhance production .
Chemical Reactions Analysis
Types of Reactions: Avilamycin C undergoes several types of chemical reactions, including oxidation and reduction. For instance, an aldo-keto reductase enzyme can catalyze the redox conversion between Avilamycin A and this compound, depending on the utilization of specific redox cofactors such as NADH/NAD+ or NADPH/NADP+ .
Common Reagents and Conditions: The oxidation of this compound to Avilamycin A is facilitated by the enzyme AviZ1, which prefers NADH/NAD+ as cofactors. This reaction is crucial for the biosynthesis of Avilamycin A, the main bioactive component in veterinary drugs .
Major Products Formed: The primary product formed from the oxidation of this compound is Avilamycin A. This conversion is significant for enhancing the bioactivity of the compound .
Scientific Research Applications
Avilamycin C has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a growth-promoting feed additive in poultry and livestock, where it helps control bacterial infections and improve animal growth . Additionally, this compound is studied for its potential to inhibit Gram-positive bacteria, including multidrug-resistant strains .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its specific redox state and its role in the biosynthesis of Avilamycin A. Its ability to inhibit bacterial protein synthesis through a novel mechanism makes it a valuable compound in combating antibiotic-resistant bacteria .
Properties
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIFATUAVHHRBC-GYPCSUJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H90Cl2O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220080 | |
| Record name | Avilamycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69787-80-0 | |
| Record name | Avilamycin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avilamycin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVILAMYCIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(chloromethyl)-2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B1603704.png)


![1-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1603710.png)

![Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1603713.png)




